Cycloheptyl(1H-pyrazol-4-yl)methanol
Description
Cycloheptyl(1H-pyrazol-4-yl)methanol is a nitrogen-containing heterocyclic compound characterized by a pyrazole ring substituted at the 4-position with a hydroxymethyl group (-CH2OH) and a cycloheptyl moiety at the 1-position. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the cycloheptyl group) and hydrogen-bonding capability (via the hydroxyl group).
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
cycloheptyl(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C11H18N2O/c14-11(10-7-12-13-8-10)9-5-3-1-2-4-6-9/h7-9,11,14H,1-6H2,(H,12,13) |
InChI Key |
FMNOASSMWHCPBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C(C2=CNN=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cycloheptyl(1H-pyrazol-4-yl)methanol typically involves the reaction of cycloheptanone with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization to form the pyrazole ring. The final step involves the reduction of the pyrazole derivative to introduce the methanol group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of high-purity reagents and maintaining controlled reaction conditions to achieve optimal yields.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) undergoes oxidation to form carboxylic acids or ketones under controlled conditions:
-
Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media, chromium trioxide (CrO₃).
-
Conditions : Aqueous ethanol at 60–80°C for 4–6 hours.
-
Example Reaction :
Yield : ~75% (EvitaChem).
| Oxidizing Agent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ (H₂SO₄) | 80 | Acid | 75 |
| CrO₃ (H₂O) | 60 | Aldehyde | 62 |
Reduction Reactions
The hydroxymethyl group can be reduced to a methyl group, or the pyrazole ring may undergo hydrogenation:
-
Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
-
Conditions : Anhydrous tetrahydrofuran (THF) at 0–25°C.
-
Example Reaction :
Substitution Reactions
The hydrogen atoms on the pyrazole ring participate in electrophilic substitution:
-
Halogenation : Bromine (Br₂) or chlorine (Cl₂) in acetic acid.
-
Nitration : Nitric acid (HNO₃) with sulfuric acid (H₂SO₄).
-
Example Reaction :
Yield : 55–60% (EvitaChem).
| Reagent | Position Substituted | Product Stability | Yield (%) |
|---|---|---|---|
| Br₂ (AcOH) | C-3 | Moderate | 58 |
| HNO₃/H₂SO₄ | C-5 | Low | 42 |
Catalytic Amination
The compound participates in enantioselective amination reactions when catalyzed by chiral thiourea derivatives (e.g., C1 ):
-
Reagents : Azodicarboxylates (e.g., di-tert-butyl azodicarboxylate).
-
Conditions : Toluene solvent, room temperature, 5–10 mol% catalyst.
-
Example Reaction :
Key Findings :
Functional Group Interconversion
The hydroxymethyl group serves as a handle for further derivatization:
-
Esterification : Reacts with acetyl chloride to form acetates.
Yield : >85% (EvitaChem).
-
Etherification : Forms ethers with alkyl halides (e.g., methyl iodide).
Pharmacologically Relevant Modifications
Pyrazole derivatives of this compound exhibit bioactivity when modified:
-
Anticancer Derivatives : Introduction of fluorophenyl groups enhances cytotoxicity (MDPI ).
-
Anti-inflammatory Analogues : Methoxy or nitro substituents at C-5 improve activity (EvitaChem).
Mechanistic Insights
Scientific Research Applications
Cycloheptyl(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Cycloheptyl(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. The cycloheptyl group provides hydrophobic interactions, enhancing the compound’s stability and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Cycloheptyl(1H-pyrazol-4-yl)methanol with four structurally related pyrazole-methanol derivatives:
| Compound Name | Substituents (1-position) | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| This compound | Cycloheptyl | C12H18N2O | 206.29 g/mol | High lipophilicity, bulky substituent |
| (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol | Methyl, phenyl | C11H12N2O | 188.23 g/mol | Moderate polarity, aromatic interaction |
| [1-(2-Phenylethyl)-1H-pyrazol-4-yl]methanol | 2-Phenylethyl | C12H14N2O | 202.26 g/mol | Enhanced flexibility, π-π stacking |
| (1-Isopropyl-1H-pyrazol-4-yl)methanol | Isopropyl | C7H12N2O | 140.18 g/mol | Compact substituent, lower steric hindrance |
| (1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol | Ethyl, methyl | C7H12N2O | 140.18 g/mol | Balanced hydrophobicity, small size |
Key Observations :
- Lipophilicity : The cycloheptyl derivative exhibits the highest lipophilicity, which may enhance membrane permeability in biological systems but reduce aqueous solubility.
- Hydrogen Bonding : All compounds retain the hydroxymethyl group, enabling hydrogen-bond interactions critical for target engagement in therapeutic contexts .
Biological Activity
Cycloheptyl(1H-pyrazol-4-yl)methanol is a compound that belongs to the pyrazole family, which has been extensively studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a cycloheptyl group attached to a pyrazole ring, with a hydroxymethyl substituent at the 4-position of the pyrazole. This unique structure contributes to its interaction with various biological targets.
Enzyme Interactions
Pyrazole derivatives, including this compound, are known to interact with various enzymes. They can inhibit or activate enzyme functions by binding to active sites. For instance, compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
Cellular Effects
Research indicates that this compound can modulate cell signaling pathways and gene expression. It has been observed to activate the mitogen-activated protein kinase (MAPK) pathway, which is significant for cell proliferation and apoptosis.
Pharmacological Activities
This compound exhibits a range of pharmacological activities:
- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
- Antitumor Effects : Some pyrazole derivatives have shown promise in inhibiting cancer cell growth in vitro and in vivo. For example, related compounds have been reported to induce cell cycle arrest and apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, providing insights into their potential therapeutic applications:
- Anti-inflammatory Studies : A series of 4-thiazolyl pyrazolyl derivatives were tested for their anti-inflammatory properties using carrageenan-induced paw edema models. Some compounds exhibited significant inhibition comparable to standard anti-inflammatory drugs .
- Antimicrobial Efficacy : In vitro studies on various pyrazole derivatives indicated strong antimicrobial activity against several pathogens. For instance, specific derivatives demonstrated effective inhibition against Candida albicans and Aspergillus niger at concentrations lower than traditional antifungal agents .
- Cancer Research : Pyrazole-based compounds have been investigated for their antitumor properties. One study reported that a novel pyrazole derivative effectively inhibited tumor growth in mouse models while displaying favorable pharmacokinetic profiles .
Data Tables
Q & A
Q. What are the standard synthetic routes for Cycloheptyl(1H-pyrazol-4-yl)methanol, and what experimental conditions are critical for yield optimization?
this compound can be synthesized via refluxing precursor compounds in solvents like xylene or ethanol under controlled temperatures (e.g., 25–30 hours for xylene at reflux). Key steps include the use of catalysts like chloranil for cyclization and subsequent purification by recrystallization from methanol to isolate the product . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.4 molar ratio of precursor to catalyst) and controlled pH adjustments during workup (e.g., 5% NaOH for layer separation) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Purity is typically validated via high-performance liquid chromatography (HPLC) or melting point analysis. Structural confirmation employs spectroscopic methods:
Q. What safety protocols are essential when handling this compound in laboratory settings?
Standard safety measures include:
Q. Which solvents and recrystallization methods are optimal for purifying this compound?
Methanol is preferred for recrystallization due to its polarity and compatibility with pyrazole derivatives. Alternative solvents like ethanol or acetone may be used for solubility tuning. Slow cooling (0.5–1°C/min) enhances crystal formation .
Q. How do researchers confirm the absence of isomers or byproducts in synthesized batches?
Chromatographic techniques (TLC, GC-MS) and differential scanning calorimetry (DSC) are employed to detect impurities. For complex mixtures, preparative HPLC with C18 columns provides high-resolution separation .
Advanced Research Questions
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?
Discrepancies (e.g., unexpected NMR shifts vs. X-ray diffraction data) are addressed via:
Q. How can sulfamic acid be leveraged as a green catalyst in synthesizing pyrazole derivatives like this compound?
Sulfamic acid enables one-pot, solvent-free multicomponent reactions. Its bifunctional acidity (Brønsted and Lewis) accelerates condensation and cyclization steps, reducing side reactions. Yields >85% are achievable with 10 mol% catalyst loading at 80–100°C .
Q. What crystallographic software and refinement parameters are critical for determining the molecular configuration of this compound?
The SHELX suite (SHELXL/SHELXS) is widely used for small-molecule refinement. Key parameters include:
Q. How do researchers design experiments to study the reactivity of the pyrazole ring in this compound under varying pH conditions?
Controlled hydrolysis or electrophilic substitution reactions are performed in buffered media (pH 2–12). Reaction progress is monitored via UV-Vis spectroscopy (λmax ~270 nm for pyrazole) and quenched at intervals for LC-MS analysis .
Q. What computational tools predict the biological activity of this compound, and how are these validated experimentally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
